1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid
CAS No.: 491831-81-3
Cat. No.: VC21478899
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491831-81-3 |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23g/mol |
| IUPAC Name | 2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17) |
| Standard InChI Key | BEWYIEFDAZKWCF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid belongs to the class of substituted pyrazoles, an important family of five-membered heterocyclic compounds. The molecular structure features three key components: a pyrazole core, a 4-methylphenyl (p-tolyl) group connected via a methylene bridge, and two functional groups (a nitro group at position 3 and a carboxylic acid at position 5).
The compound's molecular formula is C₁₂H₁₁N₃O₄, with a calculated molecular weight of approximately 261.23 g/mol. The presence of both acidic (carboxylic acid) and basic (pyrazole nitrogen) functionalities gives this compound amphoteric properties, allowing it to participate in a wide range of chemical reactions.
From a structural perspective, the compound exhibits several key features that influence its chemical behavior:
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The pyrazole ring provides a planar, aromatic system with specific electronic distribution.
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The nitro group at position 3 acts as a strong electron-withdrawing group, increasing the acidity of the carboxylic acid function.
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The 4-methylphenyl substituent introduces hydrophobicity, potentially enhancing membrane permeability in biological systems.
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The methylene bridge serves as a flexible linker between the aromatic systems, allowing for conformational adaptability.
Physical properties of this compound typically include a crystalline appearance with a pale yellow to off-white color. While specific solubility data is limited, structure-based predictions suggest moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in water that increases at higher pH due to ionization of the carboxylic acid group.
Spectroscopic Characteristics
The spectroscopic profile of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid provides valuable information for structural confirmation and purity assessment. Based on the structural features and comparable pyrazole derivatives, the following spectroscopic data would be expected:
| Spectroscopic Technique | Characteristic Signals | Expected Values |
|---|---|---|
| ¹H NMR | Pyrazole C-H | δ 7.0-7.5 ppm (s, 1H) |
| Aromatic protons | δ 7.1-7.3 ppm (m, 4H) | |
| Methylene bridge | δ 5.3-5.5 ppm (s, 2H) | |
| Methyl group | δ 2.3-2.4 ppm (s, 3H) | |
| Carboxylic acid | δ 12.0-13.0 ppm (br s, 1H) | |
| ¹³C NMR | Carboxylic carbon | δ 160-165 ppm |
| Pyrazole C-3 (NO₂) | δ 150-155 ppm | |
| Pyrazole C-5 (COOH) | δ 135-140 ppm | |
| Aromatic carbons | δ 125-135 ppm | |
| Methylene carbon | δ 50-55 ppm | |
| Methyl carbon | δ 20-21 ppm | |
| IR | O-H stretching (COOH) | 3300-2500 cm⁻¹ (broad) |
| C=O stretching (COOH) | 1700-1730 cm⁻¹ | |
| NO₂ asymmetric stretching | 1510-1530 cm⁻¹ | |
| NO₂ symmetric stretching | 1330-1350 cm⁻¹ |
Synthetic Approaches
The synthesis of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid requires strategic planning due to the presence of multiple functional groups. Several synthetic routes can be proposed based on established methodologies for similar pyrazole derivatives.
Retrosynthetic Analysis
Chemical Reactivity
The reactivity of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is largely determined by its functional groups and heterocyclic core structure. Understanding these reactivity patterns is crucial for developing derivatization strategies and exploring potential applications.
Carboxylic Acid Transformations
The carboxylic acid group at position 5 serves as a versatile handle for structural modification through standard transformations:
| Reaction Type | Reagents | Expected Products | Potential Applications |
|---|---|---|---|
| Esterification | ROH, H₂SO₄ or SOCl₂, then ROH | Esters | Improved lipophilicity, prodrug design |
| Amidation | (COCl)₂, then R-NH₂ | Amides | Peptide-like derivatives, enzyme inhibitors |
| Reduction | LiAlH₄ or BH₃·THF | Primary alcohol | Scaffold for further functionalization |
| Decarboxylation | Heat, Cu/quinoline | Decarboxylated derivative | Simplified analogs for SAR studies |
Nitro Group Reactions
The nitro group at position 3 can undergo several transformations:
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Reduction to an amino group using Fe/HCl, Zn/NH₄Cl, or catalytic hydrogenation
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Nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the nitro group
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Coupling reactions following reduction to generate more complex structures
Biological Activity and Applications
Agricultural Applications
Pyrazole derivatives have found extensive use in agricultural chemistry as pesticides, herbicides, and plant growth regulators. The specific structural features of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid suggest potential applications as:
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Herbicide candidates: The nitro group could contribute to phytotoxic effects through various mechanisms, including interference with electron transport chains.
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Plant growth regulators: Carboxylic acid functions can mimic plant hormones like auxins, potentially influencing plant development processes.
Material Science Applications
Beyond biological applications, functionalized pyrazoles have found utility in material science:
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Coordination chemistry: The nitrogen atoms of the pyrazole ring and the carboxylic acid group can coordinate with metal ions, potentially forming interesting metal-organic frameworks.
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Dye chemistry: The conjugated system, enhanced by the nitro group, could contribute to interesting optical properties for potential applications in dye-sensitized solar cells or organic electronics.
Structure-Activity Relationships
The biological activity of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid would be intimately connected to its structural features. By analyzing the contributions of each component, we can understand the potential impact on biological interactions:
Pharmacophore Analysis
| Structural Element | Potential Contribution to Activity |
|---|---|
| Pyrazole core | Provides a planar heterocyclic scaffold that can interact with protein binding pockets through π-stacking and hydrogen bonding |
| Nitro group (position 3) | Serves as a hydrogen bond acceptor; introduces electron-withdrawing effects that influence the electronic distribution of the pyrazole ring |
| Carboxylic acid (position 5) | Offers acidic hydrogen bond donor capabilities; potential ionic interactions with basic amino acid residues in target proteins |
| p-Tolyl group | Contributes hydrophobic interactions; potentially occupies lipophilic pockets in target proteins |
| Methylene bridge | Provides conformational flexibility, allowing the molecule to adapt to binding site requirements |
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the method of choice for analysis and purification of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid. Based on its structural features, the following HPLC conditions would be appropriate:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm particle size |
| Mobile phase | Gradient elution using acetonitrile/water with 0.1% formic acid |
| Detection | UV at 254 nm (primary) and 280 nm (secondary) |
| Flow rate | 1.0 mL/min |
| Sample preparation | Dissolution in methanol or acetonitrile (1 mg/mL) |
Mass Spectrometry
Mass spectrometry provides valuable information for structural confirmation. Electron spray ionization (ESI) in negative mode would be particularly suitable due to the presence of the carboxylic acid group. The expected molecular ion [M-H]⁻ would appear at m/z 260.
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional packing arrangements. This information is valuable for understanding structure-property relationships and potential intermolecular interactions in the solid state.
Computational Studies
Computational approaches can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid.
Electronic Structure Calculations
Density functional theory (DFT) calculations can reveal important details about the electronic distribution within the molecule. The presence of the electron-withdrawing nitro group adjacent to the pyrazole ring significantly influences the π-electron density, potentially affecting reactivity and intermolecular interactions.
Molecular Docking Studies
For exploring potential biological targets, molecular docking simulations can be employed. The following table summarizes potential biological targets based on structural features:
| Potential Target | Rationale for Interaction | Key Binding Features |
|---|---|---|
| COX enzymes | Structural similarity to known NSAIDs | Carboxylic acid interaction with Arg120; π-stacking with Tyr385 |
| Bacterial DNA gyrase | Similar to known antibacterial agents | Nitro group interaction with Asp73; carboxylic acid with Arg136 |
| Histone deacetylases | Zinc-binding potential | Carboxylic acid coordination with catalytic zinc ion |
QSAR Models
Quantitative structure-activity relationship (QSAR) models could be developed to predict biological activities based on molecular descriptors derived from the structure of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid and related compounds.
Toxicological Considerations
Understanding the potential toxicological profile of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is essential for its safe handling and potential applications.
Structure-Based Toxicity Predictions
Based on structural features, several toxicological concerns can be identified:
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The nitro group is associated with potential mutagenicity and genotoxicity through nitroreduction pathways in mammalian systems.
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The carboxylic acid function may contribute to local irritation of mucosal tissues.
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The p-tolyl group could potentially undergo metabolic activation to reactive species.
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